(1-(2-Ethylbutyl)piperidin-3-yl)methanamine
Overview
Description
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Ethylbutyl)piperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of piperidine with 2-ethylbutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as distillation or recrystallization are employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the alkyl chain can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in developing new drugs for treating various medical conditions, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (1-(2-Ethylbutyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-Propylbutyl)piperidin-3-yl)methanamine
- (1-(2-Methylbutyl)piperidin-3-yl)methanamine
- (1-(2-Isopropylbutyl)piperidin-3-yl)methanamine
Uniqueness
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine is unique due to its specific alkyl chain, which can influence its chemical properties and biological activity. The presence of the 2-ethylbutyl group may affect the compound’s lipophilicity, binding affinity to targets, and overall pharmacokinetic profile, distinguishing it from other similar piperidine derivatives.
Properties
IUPAC Name |
[1-(2-ethylbutyl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-11(4-2)9-14-7-5-6-12(8-13)10-14/h11-12H,3-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPMOGKXPLJLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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